molecular formula C11H9N5OS B2514653 4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 893725-34-3

4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2514653
CAS No.: 893725-34-3
M. Wt: 259.29
InChI Key: XSQHZWUECQKGJO-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of furan, pyrazine, and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.

    Introduction of the Furan and Pyrazine Rings: The furan and pyrazine rings are introduced through nucleophilic substitution reactions. For instance, the furan-2-ylmethyl group can be attached via a reaction with furan-2-carbaldehyde, while the pyrazin-2-yl group can be introduced using pyrazine-2-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced at the triazole ring or the pyrazine ring under specific conditions.

    Substitution: The furan and pyrazine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly used.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole or pyrazine derivatives.

    Substitution: Various substituted furan or pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, potentially through the induction of apoptosis or inhibition of cell proliferation pathways.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial or fungal cells. In cancer cells, it may induce apoptosis by activating caspases or inhibiting survival pathways such as PI3K/Akt.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(Furan-2-ylmethyl)-5-(pyrimidin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(Furan-2-ylmethyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to these similar compounds, 4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the pyrazine ring, which can confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivities, making it a compound of particular interest in various fields of research.

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5OS/c18-11-15-14-10(9-6-12-3-4-13-9)16(11)7-8-2-1-5-17-8/h1-6H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQHZWUECQKGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=NNC2=S)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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